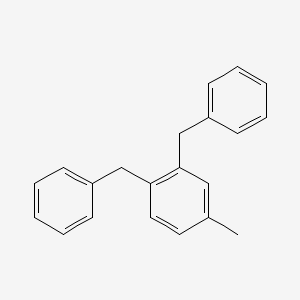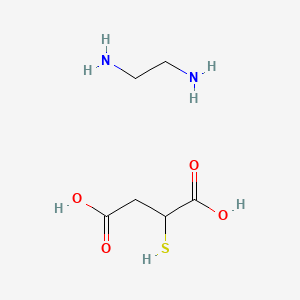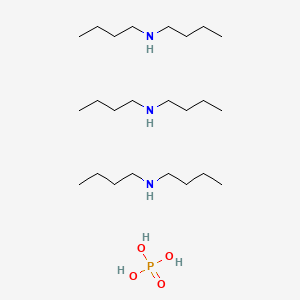
4-((2-Aminophenyl)methyl)-2-isopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Aminophenyl)methyl)-2-isopropylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two amino groups attached to a benzene ring, with one of the amino groups being part of a methyl group The isopropyl group attached to the benzene ring further adds to its structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminophenyl)methyl)-2-isopropylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylaniline with 2-nitrobenzyl chloride under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The reduction step is often carried out using catalytic hydrogenation, which is efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Aminophenyl)methyl)-2-isopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-((2-Aminophenyl)methyl)-2-isopropylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-((2-Aminophenyl)methyl)-2-isopropylaniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzylamine: Similar structure but lacks the isopropyl group.
4-Isopropylaniline: Similar structure but lacks the additional amino group.
2-Nitrobenzylamine: Similar structure but contains a nitro group instead of an amino group.
Uniqueness
4-((2-Aminophenyl)methyl)-2-isopropylaniline is unique due to the presence of both an isopropyl group and two amino groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93778-10-0 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-[(2-aminophenyl)methyl]-2-propan-2-ylaniline |
InChI |
InChI=1S/C16H20N2/c1-11(2)14-10-12(7-8-16(14)18)9-13-5-3-4-6-15(13)17/h3-8,10-11H,9,17-18H2,1-2H3 |
Clé InChI |
QGUUNOJHENWOKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)CC2=CC=CC=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


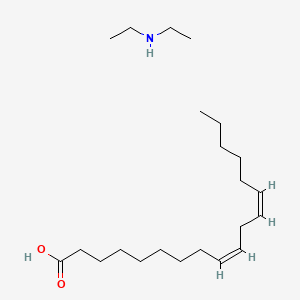
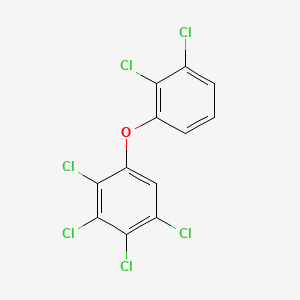
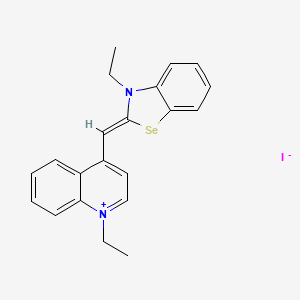

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
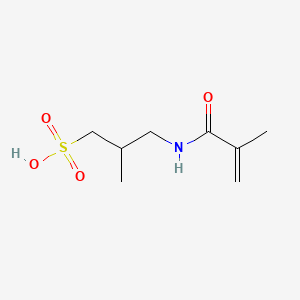
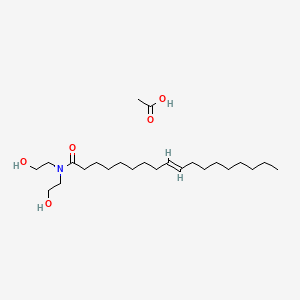
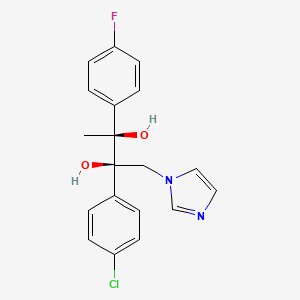
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)
